4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

Description

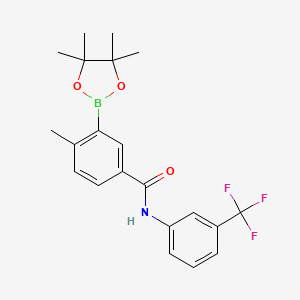

This compound is a benzamide derivative featuring a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the benzene ring and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The 4-methyl group on the benzamide core enhances steric and electronic properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BF3NO3/c1-13-9-10-14(11-17(13)22-28-19(2,3)20(4,5)29-22)18(27)26-16-8-6-7-15(12-16)21(23,24)25/h6-12H,1-5H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJGGQXKHGIAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves the following steps:

Formation of the Boronate Ester: The initial step involves the reaction of 4-methyl-3-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronate ester intermediate.

Coupling Reaction: The boronate ester is then coupled with 3-(trifluoromethyl)aniline using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Synthetic Pathways

The compound is synthesized through a multi-step process involving acylation , Miyaura borylation , and boronic acid deprotection . These steps are critical for introducing the dioxaborolane and trifluoromethyl groups.

Acylation Reaction

The benzamide backbone is formed via acylation of 3-(trifluoromethyl)aniline with 4-methyl-3-bromobenzoyl chloride. This reaction employs pyridine as a base and dichloromethane (DCM) as the solvent :

Conditions :

-

Temperature: 0°C (ice bath) → room temperature.

-

Reaction time: 12–24 hours.

-

Yield: ~60–75% after flash chromatography purification.

Miyaura Borylation

The bromine substituent is replaced with a pinacol boronate ester via Miyaura borylation. This step uses bis(pinacolato)diboron (Bpin), Pd(dppf)Cl catalyst, and potassium acetate in DMF :

Conditions :

-

Temperature: 80–100°C.

-

Reaction time: 12–18 hours.

-

Yield: ~70–85%.

Deprotection of Boronic Acid

The pinacol ester is removed via transesterification with methyl boronic acid in a 1:1 acetone/0.1 N HCl solution :

Conditions :

-

Temperature: Room temperature.

-

Reaction time: 2–4 hours.

-

Yield: ~90–95% after evaporation of volatile byproducts.

Reaction Optimization and Challenges

Stability and Reactivity

-

Boronic Acid Stability : The free boronic acid form is prone to oxidation and dimerization. Pinacol protection enhances stability during synthesis and purification .

-

Reactivity : The dioxaborolane group participates in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization (e.g., with aryl halides) .

Comparative Analysis of Analogues

| Compound | Structural Feature | IC (LAPC-4) | Selectivity Index (SI) |

|---|---|---|---|

| Target Compound | 4-Methyl, dioxaborolane, trifluoromethyl | 19.2 μM | 7.2 |

| Flutamide | Nitro group | 60.5 μM | 1.3 |

| Bicalutamide | Cyano group | 37.2 μM | N/A |

Key Findings :

-

The trifluoromethyl group enhances lipophilic interactions with the androgen receptor’s binding pocket .

-

The dioxaborolane moiety improves selectivity over non-cancerous cells (HK-2) .

Experimental Validation

-

NMR Confirmation : -NMR confirmed boronic acid formation (δ = 30–32 ppm) .

-

Biological Activity : Demonstrated superior antiproliferative activity against prostate cancer cell lines (LAPC-4) compared to flutamide .

This synthesis and reactivity profile underscores the compound’s potential as a lead structure in androgen receptor-targeted therapies. Further studies on its cross-coupling reactivity and in vivo stability are warranted .

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

Biology and Medicine

Drug Development: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Bioconjugation: It can be used to attach biologically active molecules to polymers or other scaffolds, facilitating the study of biological processes.

Industry

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzamide core, boronic ester position, and nitrogen-bound aryl groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s boronic ester shows ν(C-B) at ~1,330 cm⁻¹, while the trifluoromethyl group exhibits strong ν(C-F) absorption near 1,150 cm⁻¹ .

- NMR : The 4-methyl group resonates at δ 2.4–2.6 ppm (¹H), and the CF₃ group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.2 ppm) .

Biological Activity

The compound 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

- Molecular Formula : C15H18BNO3F3

- Molecular Weight : 307.12 g/mol

Biological Activity Overview

The biological activity of the compound is primarily linked to its interaction with various molecular targets in cancer therapy and other therapeutic areas. Key findings include:

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating antiandrogenic activity against prostate cancer cell lines (LAPC-4), it showed promising results comparable to established non-steroidal antiandrogens (NSAAs) such as flutamide and bicalutamide .

- Mechanism of Action : The trifluoromethyl group present in the molecule enhances its binding affinity to target proteins involved in tumor growth and proliferation. This modification has been shown to improve selectivity and potency against specific cancer types .

- Structure-Activity Relationships (SAR) : Research indicates that modifications in the molecular structure can significantly alter biological activity. For example, replacing certain functional groups can lead to increased or decreased potency against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | LAPC-4 (Prostate) | 0.45 | |

| Cytotoxicity | T. brucei | >7.0 | |

| Selectivity | Non-cancerous HK-2 | >10 | |

| Binding Affinity | DDR1 kinase | 357.1 nM |

Pharmacokinetics

The pharmacokinetic profile of the compound is essential for understanding its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics but requires further investigation into its metabolism and clearance rates.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide?

Answer: The compound’s synthesis involves coupling a boronate ester with a substituted benzamide. Key steps include:

- Boronate Ester Formation : Use Suzuki-Miyaura cross-coupling conditions, where the dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed borylation .

- Amide Bond Formation : Activate the carboxylic acid (e.g., using pivaloyl chloride or HATU) and couple with 3-(trifluoromethyl)aniline under inert conditions (e.g., THF, NaH as base) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Q. Table 1: Representative Reaction Conditions for Similar Benzamide Derivatives

Q. Which spectroscopic techniques are critical for characterizing the boron-containing moiety and trifluoromethyl group?

Answer:

- ¹¹B NMR : Detects the dioxaborolane group (δ ~30–35 ppm for sp² boron) .

- ¹⁹F NMR : Confirms the trifluoromethyl group (δ ~-60 ppm) .

- IR Spectroscopy : Identifies B-O stretches (~1350–1310 cm⁻¹) and C=O amide bonds (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₈BF₃NO₃) .

Advanced Questions

Q. How can computational modeling optimize the reactivity of the dioxaborolane group in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Calculate transition states for Suzuki-Miyaura coupling to predict regioselectivity and activation barriers. Focus on Pd-B bond formation and steric effects from tetramethyl groups .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Machine Learning (ML) : Train models on existing boron-containing compound datasets to predict optimal catalysts or solvent systems .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Answer:

- Control for Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation times .

- Validate Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding to enzymes like acps-pptase .

- Theoretical Alignment : Cross-reference results with mechanistic frameworks (e.g., bacterial proliferation pathways) to identify context-dependent effects .

Q. Table 2: Common Pitfalls in Biological Activity Studies

Q. What strategies enhance the compound’s stability in material science applications?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for dioxaborolanes) .

- Moisture Sensitivity : Store under argon with molecular sieves; avoid protic solvents to prevent boronate hydrolysis .

- Photostability : Use UV-vis spectroscopy to assess degradation under light (λ >300 nm); incorporate stabilizers like BHT if needed .

Q. How can the trifluoromethyl group’s electronic effects influence medicinal chemistry applications?

Answer:

- Lipophilicity Enhancement : Measure logP values (e.g., using shake-flask method) to correlate with membrane permeability .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess oxidative degradation resistance .

- SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) to isolate electronic vs. steric contributions .

Q. What advanced separation techniques resolve byproducts in large-scale synthesis?

Answer:

- Membrane Chromatography : Use silica-based membranes for continuous purification, reducing solvent waste .

- Supercritical Fluid Chromatography (SFC) : CO₂/MeOH gradients efficiently separate boronate esters from des-borylated impurities .

- Crystallization Engineering : Optimize cooling rates and anti-solvent addition (e.g., water) to maximize yield .

Q. How do steric effects from the tetramethyl dioxaborolane group impact catalytic cross-coupling efficiency?

Answer:

- Kinetic Studies : Compare turnover frequencies (TOF) with less hindered boronates (e.g., pinacol boronate) under identical Pd catalysis .

- X-ray Crystallography : Resolve Pd intermediate structures to identify steric clashes with ligands (e.g., dppf vs. SPhos) .

- Substrate Scope Analysis : Test coupling with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) to map steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.